Product packaging for 2-(Methylsulfanyl)quinoline-3-carbaldehyde(Cat. No.:CAS No. 65183-33-7)

2-(Methylsulfanyl)quinoline-3-carbaldehyde

Cat. No.: B2549410
CAS No.: 65183-33-7
M. Wt: 203.26
InChI Key: CPVCVAVEXFRUFB-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, is a cornerstone in the field of heterocyclic chemistry. frontiersin.org Its prevalence in natural products, pharmaceuticals, and functional materials underscores its chemical significance. jddtonline.infonih.gov Quinoline and its derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. jddtonline.infonih.govbenthamdirect.com This wide range of biological activity has established the quinoline nucleus as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. jddtonline.inforesearchgate.net The structural rigidity and the ability to be functionalized at various positions make the quinoline ring an attractive building block for the design and synthesis of novel therapeutic agents. frontiersin.org

Strategic Importance of the 3-Carbaldehyde Moiety in Quinoline Derivatives

The presence of a carbaldehyde (or formyl) group at the 3-position of the quinoline ring is of great strategic importance for synthetic chemists. researchgate.net This aldehyde functionality serves as a versatile chemical handle, enabling a multitude of chemical transformations. nih.govresearchgate.net It can readily participate in various reactions such as condensations, oxidations, reductions, and multicomponent reactions, allowing for the construction of diverse and complex molecular architectures. semanticscholar.orgresearchgate.net For instance, the aldehyde group can be converted into other functional groups or used to build new ring systems fused to the quinoline core. researchgate.netresearchgate.net The reactivity of the 3-formyl group makes quinoline-3-carbaldehydes key intermediates in the synthesis of a variety of fused heterocyclic systems and other substituted quinoline derivatives with potential biological applications. nih.govresearchgate.net

Positioning of 2-(Methylsulfanyl)quinoline-3-carbaldehyde within the Quinoline Carbaldehyde Class

Within the broader class of quinoline carbaldehydes, this compound is a distinct derivative with specific synthetic potential. Its structure is characterized by a methylsulfanyl (-SCH3) group at the 2-position and a carbaldehyde group at the 3-position. This particular substitution pattern is significant because the 2-position of the quinoline ring is highly susceptible to nucleophilic substitution, especially when a good leaving group like a halogen is present. semanticscholar.orgresearchgate.net

The synthesis of this compound often proceeds from a 2-chloroquinoline-3-carbaldehyde (B1585622) precursor, where the chlorine atom is displaced by a sulfur nucleophile, such as sodium sulfide (B99878) followed by methylation, or directly with sodium thiomethoxide. semanticscholar.orgrsc.org The presence of the methylsulfanyl group modifies the electronic properties of the quinoline ring and can influence the reactivity of the adjacent aldehyde group. It also introduces a sulfur atom, which can be a site for further chemical modification, such as oxidation to sulfoxide (B87167) or sulfone, or it can play a role in the coordination chemistry of the molecule. This positions this compound as a valuable intermediate for synthesizing quinoline derivatives with specific steric and electronic properties, and for creating sulfur-containing heterocyclic systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NOS B2549410 2-(Methylsulfanyl)quinoline-3-carbaldehyde CAS No. 65183-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCVAVEXFRUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Chemistry of 2 Methylsulfanyl Quinoline 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The aldehyde group in 2-(methylsulfanyl)quinoline-3-carbaldehyde is a primary site for nucleophilic attack and condensation reactions, serving as a gateway to elaborate molecular architectures. Its reactivity mirrors that of related quinoline-3-carbaldehydes.

Reductive Amination Reactions

Reductive amination provides a direct route to synthesize various aminomethyl-quinoline derivatives. This two-step, one-pot process typically involves the initial formation of a Schiff base (imine) through the condensation of the carbaldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine. Common reducing agents such as sodium borohydride (B1222165) are employed for this transformation.

For the analogous compound, 2-chloroquinoline-3-carbaldehyde (B1585622), this reaction has been used to produce a variety of derivatives. For instance, after first reacting 2-chloroquinoline-3-carbaldehydes with morpholine (B109124) to yield 2-morpholinoquinoline-3-carbaldehydes, a subsequent condensation with 2-amino-5-methyl-thiophene-3-carbonitrile followed by reduction with sodium borohydride in methanol (B129727) afforded the corresponding thiophene (B33073) derivatives. nih.gov This highlights a sequential substitution and reductive amination strategy. A similar pathway is anticipated for this compound, where the aldehyde would react with an amine and then be reduced to furnish the N-substituted (2-(methylsulfanyl)quinolin-3-yl)methanamine derivative.

Table 1: Representative Reductive Amination of a 2-Substituted Quinoline-3-carbaldehyde Analog

Starting AldehydeAmineReducing AgentProductRef
2-Morpholinoquinoline-3-carbaldehyde2-Amino-5-methyl-thiophene-3-carbonitrileSodium Borohydride3-Cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene nih.gov

Condensation Reactions with Nitrogen Nucleophiles

The carbaldehyde functionality readily undergoes condensation reactions with a variety of nitrogen-containing nucleophiles to form imines (Schiff bases) and related derivatives. These reactions are fundamental in constructing larger, more complex heterocyclic systems.

Common nitrogen nucleophiles used in these reactions include substituted anilines, hydrazines, and hydroxylamine. For example, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, condensation with phenylhydrazine (B124118) or hydrazine (B178648) hydrate (B1144303) produces the respective hydrazone derivatives. nih.govchemijournal.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid (e.g., acetic acid). nih.govchemijournal.com The resulting imines and hydrazones are valuable intermediates for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]quinolines. nih.gov

Table 2: Examples of Condensation Reactions with 2-Chloroquinoline-3-carbaldehyde Analogs

Aldehyde ReactantNitrogen NucleophileSolvent/ConditionsProduct TypeRef
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted AnilinesAcetoneSchiff Base nih.gov
2-Chloroquinoline-3-carbaldehydePhenylhydrazineNatural SurfactantSchiff Base nih.gov
2-Chloroquinoline-3-carbaldehydeHydrazine HydrateEthanol, RefluxHydrazone nih.gov
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazineN/ASchiff Base nih.gov

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comresearchgate.net This reaction with this compound leads to the formation of 3-(2-(methylsulfanyl)quinolin-3-yl)acrylate derivatives, which are important precursors for various pharmaceuticals and fine chemicals.

Active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, and 2-thioxothiazolidin-4-ones are typically used. nih.gov The reaction is often catalyzed by bases like piperidine, L-proline, or ionic liquids. nih.gov For instance, the solvent-free Knoevenagel condensation of 2-chloroquinoline-3-carbaldehydes with N-substituted-2-thioxothiazolidin-4-ones has been reported using ionic liquids like [Et3NH][HSO4]. nih.gov The resulting products are highly functionalized and can be used in further synthetic transformations. The mechanism involves the deprotonation of the active methylene compound by the base, followed by nucleophilic attack on the aldehyde's carbonyl carbon and subsequent dehydration. nih.gov

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the carbaldehyde group is susceptible to attack by various nucleophiles. These reactions can lead to the formation of alcohols upon reduction or can be the initial step in more complex transformations. For example, treatment of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane (B126382) in methanol results in a sequence involving nucleophilic substitution at the C2 position, followed by nucleophilic addition to the carbonyl group, ultimately forming a tetrazolo[1,5-a]quinoline (B14009986) derivative. nih.gov Organometallic reagents like Grignard or organolithium compounds are also expected to add to the carbaldehyde to form secondary alcohols, which can serve as versatile synthetic intermediates.

Wittig Reactions and Formation of Styryl Derivatives

The Wittig reaction is a cornerstone method for synthesizing alkenes from aldehydes and ketones. When applied to this compound, it provides a direct route to 2-(methylsulfanyl)-3-styrylquinoline derivatives. This reaction involves a phosphonium (B103445) ylide, which is typically generated in situ by treating a phosphonium salt with a strong base.

Studies on the analogous 2-chloroquinoline-3-carbaldehyde show that its condensation with stabilized phosphonium ylides yields a mixture of the corresponding E and Z olefin isomers. figshare.comresearchgate.net The choice of ylide allows for the introduction of various substituents on the styryl moiety. These styrylquinolines are of interest due to their potential applications in materials science and medicinal chemistry. The reaction provides a reliable method for extending the conjugation of the quinoline (B57606) system, which can significantly impact its photophysical properties. mdpi.com

Transformations Involving the Methylthio Group

The methylthio group at the C2 position of the quinoline ring is more than a passive substituent; it is an active functional handle that can be manipulated to introduce further molecular diversity. It can be displaced by other nucleophiles or participate in metal-catalyzed cross-coupling reactions.

The methylthio group is a good leaving group, particularly after activation, for instance, by oxidation to the corresponding sulfoxide (B87167) or sulfone. This increases the electrophilicity of the C2 carbon, facilitating nucleophilic aromatic substitution (SNAr) reactions with a range of nucleophiles.

Furthermore, 2-(methylthio)quinolines have been identified as effective substrates for transition-metal-catalyzed cross-coupling reactions. chim.it They can participate in Suzuki, Sonogashira, and Heck reactions, allowing for the formation of new carbon-carbon bonds at the C2 position. chim.it This capability is crucial for synthesizing biaryl compounds, alkynylated quinolines, and vinylated quinolines, which are scaffolds present in numerous biologically active molecules and functional materials. This reactivity provides a significant advantage over the analogous 2-chloro derivatives in certain catalytic cycles.

Nucleophilic Displacement Reactions at C-2

The methylsulfanyl group (–SCH₃) at the C-2 position of the quinoline ring is a competent leaving group, analogous to the more commonly studied 2-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the heterocyclic nitrogen atom. The reaction is further facilitated by the presence of the carbaldehyde group at C-3.

A variety of nucleophiles can displace the methylsulfanyl group, leading to a diverse array of 2-substituted quinoline-3-carbaldehydes. While direct displacement of the methylsulfanyl group is feasible, its reactivity is significantly enhanced upon oxidation of the sulfur moiety (see Section 3.2.2). The corresponding methylsulfinyl (–SOCH₃) and methylsulfonyl (–SO₂CH₃) groups are far superior leaving groups, allowing reactions to proceed under milder conditions with a broader range of nucleophiles.

By analogy with the closely related 2-chloroquinoline-3-carbaldehyde, which readily undergoes substitution, a wide scope of products can be anticipated. For instance, reactions with amines (primary and secondary) yield 2-aminoquinoline (B145021) derivatives, while thiols produce 2-thioether compounds. For example, 2-chloroquinoline-3-carbaldehyde has been shown to react with thiomorpholine (B91149) in the presence of potassium carbonate to furnish 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov A similar reaction starting from this compound, particularly after oxidation, would be expected to proceed efficiently.

NucleophileReagent ExampleProduct Type
AmineMorpholine2-Morpholinoquinoline-3-carbaldehyde
Thiol2-Naphthalenethiol2-(Naphthylthio)quinoline-3-carbaldehyde
Sulfide (B99878)Sodium Sulfide (Na₂S)2-Mercaptoquinoline-3-carbaldehyde (B6611392)

Oxidative Transformations of the Sulfide Moiety

The sulfide moiety in this compound is readily susceptible to oxidation, providing access to compounds with altered electronic properties and reactivity. The oxidation can be controlled to selectively yield either the corresponding sulfoxide or sulfone.

Common oxidizing agents for the sulfide-to-sulfoxide transformation include one equivalent of reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). researchgate.net Stricter control of reaction conditions, such as low temperature, is often necessary to prevent over-oxidation. The resulting 2-(methylsulfinyl)quinoline-3-carbaldehyde features a chiral center at the sulfur atom.

Further oxidation to the sulfone, 2-(methylsulfonyl)quinoline-3-carbaldehyde, can be achieved using an excess of the oxidizing agent or more powerful reagents like potassium permanganate (B83412) (KMnO₄) or Oxone®. The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions, rendering the C-2 position highly electrophilic. This two-step sequence of oxidation followed by nucleophilic displacement represents a powerful strategy for the synthesis of diverse 2-substituted quinolines that may not be accessible through direct displacement of the methylsulfanyl group.

TransformationOxidizing AgentProductKey Feature
Sulfide to SulfoxideH₂O₂ (1 equiv.) / Acetic Acid2-(Methylsulfinyl)quinoline-3-carbaldehydeGood leaving group, chiral center
Sulfide to Sulfonem-CPBA (2+ equiv.)2-(Methylsulfonyl)quinoline-3-carbaldehydeExcellent leaving group

Multi-Component Reactions (MCRs) Utilizing the Compound

Multi-component reactions, which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The this compound scaffold is a suitable candidate for MCRs, primarily through the reactivity of its aldehyde group.

While specific MCR examples starting directly from the methylsulfanyl derivative are not extensively documented, the closely related 2-mercaptoquinoline-3-carbaldehyde demonstrates the potential of this structural motif. In a notable example, 2-mercaptoquinoline-3-carbaldehyde undergoes a three-component reaction with malononitrile and thiophenol. nih.gov This reaction, catalyzed by L-proline, proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiophenol, and subsequent intramolecular cyclization to afford a highly functionalized 4H-thiopyrano[2,3-b]quinoline derivative in high yield. nih.gov This highlights the utility of the quinoline-3-carbaldehyde framework in constructing complex heterocyclic systems via MCRs. The analogous reactivity of 2-chloroquinoline-3-carbaldehydes in various MCRs further underscores the synthetic potential of this class of compounds. researchgate.netresearchgate.net

Transition-Metal-Catalyzed Transformations

The utility of this compound extends to the realm of transition-metal catalysis, where it can be transformed into substrates suitable for powerful C-C and C-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Direct cross-coupling involving the cleavage of the C-S bond of the methylsulfanyl group is challenging and less common than reactions involving halides or triflates. However, 2-(methylsulfanyl)quinoline derivatives serve as excellent precursors for substrates that readily participate in cross-coupling reactions.

A key strategy involves the transformation of the 3-carbaldehyde group into an alkyne, followed by an iodocyclization reaction (see Section 3.4.2). This sequence yields iodinated thieno- or selenopheno[2,3-b]quinoline systems. The resulting carbon-iodine bond is highly reactive in standard palladium-catalyzed cross-coupling reactions. These iodinated intermediates have been successfully employed as substrates in Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl groups at the newly formed position on the fused thiophene ring.

ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki Arylboronic acidPd(PPh₃)₂Cl₂ / Na₂CO₃Aryl-substituted thieno[2,3-b]quinoline
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuI / Amine baseAlkynyl-substituted thieno[2,3-b]quinoline
Heck AlkenePd(OAc)₂ / PPh₃ / BaseVinyl-substituted thieno[2,3-b]quinoline

Intramolecular Cyclization Reactions

The this compound framework is a valuable platform for constructing fused polycyclic aromatic systems via intramolecular cyclization. A prominent example is the electrophilic iodocyclization of 3-alkynyl-2-(methylthio)quinolines. In this process, the aldehyde at the C-3 position is first converted into a terminal alkyne. Treatment of this precursor with an electrophilic iodine source, such as molecular iodine (I₂), triggers an intramolecular cyclization. The reaction proceeds via attack of the alkyne π-bond on the iodine, followed by trapping of the resulting intermediate by the sulfur atom, leading to the formation of a fused thieno[2,3-b]quinoline ring system. This transformation is a powerful method for building molecular complexity from a relatively simple starting material.

Rhodium(III)-Catalyzed Direct Coupling

Rhodium(III)-catalyzed C-H activation is a state-of-the-art method for the functionalization of aromatic and heteroaromatic compounds. nih.govrsc.org These reactions typically rely on the presence of a directing group that coordinates to the metal center and positions the catalyst for regioselective C-H bond cleavage. In many quinoline systems, the quinoline nitrogen itself or a substituent at the C-8 position can serve as an effective directing group for functionalization at the C-2 or C-7/C-8 positions, respectively. mdpi.comcsic.es

For this compound, the substituents at the C-2 and C-3 positions are not suitably positioned to direct C-H activation at other sites on the quinoline core (e.g., C-4 or C-8). The existing literature on Rh(III)-catalyzed quinoline functionalization focuses on substrates with different substitution patterns that allow for chelation-assisted C-H activation. nih.govmdpi.comrsc.org Consequently, based on the established mechanisms of these reactions, this compound is not considered a typical substrate for this class of Rh(III)-catalyzed direct coupling transformations.

Synthetic Applications in Heterocyclic Scaffolding

Construction of Fused Quinoline (B57606) Systems

The strategic placement of the aldehyde and methylsulfanyl groups on the quinoline framework of 2-(methylsulfanyl)quinoline-3-carbaldehyde enables its use in a variety of annulation reactions, leading to the formation of polycyclic heterocyclic systems where a new ring is fused to the quinoline core.

Pyrroloquinoline Derivatives

The synthesis of pyrrolo[2,3-b]quinolines, a core structure in several alkaloids, can be achieved using quinoline-3-carbaldehyde derivatives. One established method involves the reaction with primary amines and isocyanides in a Ugi-type reaction, followed by cyclization. While direct examples starting from the 2-methylsulfanyl derivative are not extensively documented, analogous syntheses using other 2-substituted quinoline-3-carbaldehydes provide a blueprint for this transformation.

A plausible and established route for the formation of a pyrrole (B145914) ring fused to a quinoline core is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). The reaction typically proceeds via a base-catalyzed condensation of the aldehyde with TosMIC, followed by an intramolecular cyclization and subsequent elimination of toluenesulfinic acid to form the aromatic pyrrole ring.

Table 1: Representative Synthesis of Pyrroloquinoline Derivatives

Starting Material Reagent Conditions Product
2-(substituted)quinoline-3-carbaldehyde Tosylmethyl isocyanide (TosMIC), K2CO3 DMF, Heat Pyrrolo[2,3-b]quinoline derivative

Thienoquinoline and Selenophenoquinoline Derivatives

The construction of thieno[2,3-b]quinolines, where a thiophene (B33073) ring is fused to the quinoline b face, is a common application for quinoline precursors bearing sulfur-containing functional groups at the C-2 position. The most prominent method for this transformation is the Gewald reaction. This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of elemental sulfur and a base.

Starting with 2-mercaptoquinoline-3-carbaldehyde (B6611392), a close analogue and potential intermediate from this compound, the Gewald reaction proceeds efficiently. The aldehyde group reacts with the active methylene compound, and the adjacent 2-mercapto group participates in the cyclization with sulfur to form the fused 2-aminothieno[2,3-b]quinoline system.

The synthesis of selenopheno[2,3-b]quinolines follows a similar strategy, substituting elemental selenium for sulfur in the Gewald-type reaction. These reactions provide a straightforward and high-yielding route to these important heterocyclic scaffolds.

Table 2: Synthesis of Thieno[2,3-b]quinoline Derivatives via Gewald Reaction

Quinoline Precursor Reagents Base Solvent Product
2-Mercaptoquinoline-3-carbaldehyde Malononitrile, Sulfur Morpholine (B109124) Ethanol (B145695) 2-Aminothieno[2,3-b]quinoline-3-carbonitrile

Pyranoquinoline Derivatives

Pyranoquinolines, containing a fused pyran ring, can be synthesized from this compound through reactions involving its aldehyde functionality. A common strategy is the Knoevenagel condensation of the aldehyde with an active methylene compound, such as a 1,3-dicarbonyl compound, followed by an intramolecular cyclization.

For instance, the reaction of this compound with compounds like Meldrum's acid or barbituric acid in the presence of a basic catalyst can lead to the formation of pyrimido[4,5-b]quinoline cores fused with a pyran ring. The reaction initiates with the formation of a vinylidene intermediate, which then undergoes a cyclization involving one of the carbonyl groups of the active methylene reagent.

Table 3: Synthesis of Fused Pyranoquinoline Systems

Reagent 1 Reagent 2 Catalyst/Conditions Fused System
This compound Meldrum's acid Piperidine, Reflux Pyrano[2,3-b]quinoline derivative

Pyrimidoquinoline Derivatives

The synthesis of pyrimido[4,5-b]quinolines, which are of interest for their potential biological activities, can be accomplished using this compound as a key precursor. This transformation typically involves a condensation reaction between the bifunctional quinoline derivative and a compound containing an amidine functionality, such as urea, thiourea, or guanidine.

While the 2-chloro analogue is more commonly used due to the better leaving group ability of the chloride ion, the 2-methylsulfanyl derivative can also be employed. The reaction proceeds through the initial formation of a Schiff base between the aldehyde group and the amino group of the reagent. Subsequent intramolecular cyclization with the elimination of methanethiol (B179389) (or its oxidized form) leads to the formation of the fused pyrimidine (B1678525) ring. In some cases, oxidation of the methylsulfanyl group to a methylsulfinyl or methylsulfonyl group may be required to facilitate the cyclization step by converting it into a better leaving group.

Table 4: Representative Synthesis of Pyrimido[4,5-b]quinolines

Starting Material Reagent Conditions Product
This compound Guanidine NaOEt, Ethanol, Reflux 2-Aminopyrimido[4,5-b]quinoline
This compound Urea Acid catalyst, Heat Pyrimido[4,5-b]quinolin-2(1H)-one

Benzimidazole-Fused Quinoline Derivatives

The fusion of a benzimidazole (B57391) ring onto the quinoline scaffold results in polycyclic systems with diverse chemical properties. The synthesis of such compounds can be achieved through the reaction of this compound with 1,2-diaminobenzene (o-phenylenediamine).

This reaction follows a well-established pathway for the formation of benzimidazoles. The first step is the condensation of one of the amino groups of o-phenylenediamine (B120857) with the aldehyde group of the quinoline to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the C-2 position of the quinoline ring, displacing the methylsulfanyl group. Subsequent aromatization, often through oxidation, yields the final benzo nih.govnih.govimidazo[1,2-a]quinoline system. The efficiency of the displacement of the methylsulfanyl group can often be enhanced by its prior oxidation to a more labile sulfoxide (B87167) or sulfone.

Table 5: Synthesis of Benzo nih.govnih.govimidazo[1,2-a]quinoline

Starting Material Reagent Conditions Product
This compound o-Phenylenediamine Polyphosphoric acid (PPA), Heat Benzo nih.govnih.govimidazo[1,2-a]quinoline derivative

Triazoloquinoline Derivatives

Fused triazoloquinoline systems are another important class of heterocycles accessible from this compound. The construction of the triazole ring typically involves the use of hydrazine (B178648) or its derivatives. For instance, the synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolines can be initiated by converting the 2-methylsulfanyl group into a 2-hydrazinyl group. This is achieved by reacting the starting material with hydrazine hydrate (B1144303), where the hydrazine displaces the methylsulfanyl group.

The resulting 2-hydrazinylquinoline-3-carbaldehyde is a key intermediate. The aldehyde group can then be cyclized with the adjacent hydrazinyl moiety using various one-carbon sources. For example, treatment with formic acid or triethyl orthoformate leads to the formation of the fused triazole ring, yielding the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold.

Table 6: Synthesis of nih.govnih.govresearchgate.netTriazolo[4,3-a]quinolines

Step Starting Material Reagent(s) Product/Intermediate
1 This compound Hydrazine hydrate (NH2NH2·H2O) 2-Hydrazinylquinoline-3-carbaldehyde
2 2-Hydrazinylquinoline-3-carbaldehyde Formic Acid (HCOOH) nih.govnih.govresearchgate.netTriazolo[4,3-a]quinoline

Synthesis of Diversified Quinoline Derivatives via Functional Group Interconversions

The strategic location of the methylsulfanyl and carbaldehyde groups on the quinoline core of this compound allows for a variety of functional group interconversions, leading to a diverse range of substituted quinoline derivatives. The reactivity of this compound is often analogous to that of the well-studied 2-chloroquinoline-3-carbaldehydes, providing a basis for predicting its chemical behavior. nih.govresearchgate.net

The methylsulfanyl group at the 2-position is a competent leaving group, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, leading to novel 2-substituted quinoline-3-carbaldehydes. For instance, reaction with various amines can yield 2-aminoquinoline (B145021) derivatives, which are prevalent motifs in medicinal chemistry. Similarly, alkoxides and thiolates can be employed to introduce new ether and thioether linkages, respectively.

The carbaldehyde function at the 3-position is a versatile handle for numerous chemical transformations. It readily undergoes condensation reactions with a variety of nucleophiles to form new carbon-carbon and carbon-nitrogen bonds. For example, Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can introduce a dicyanovinyl or a cyanovinylcarboxylate group, extending the π-system of the quinoline ring. arkat-usa.org Furthermore, the aldehyde can participate in Wittig reactions to introduce various alkenyl substituents. semanticscholar.orgmdpi.com

Reduction of the carbaldehyde group to a primary alcohol furnishes 2-(methylsulfanyl)quinolin-3-yl)methanol, which can be further functionalized. Conversely, oxidation of the aldehyde yields the corresponding carboxylic acid, 2-(methylsulfanyl)quinoline-3-carboxylic acid, opening up avenues for the synthesis of amides and esters. The interplay between the reactivity of the methylsulfanyl and carbaldehyde groups allows for a combinatorial approach to the synthesis of polysubstituted quinolines.

Starting MaterialReagent(s)Reaction TypeProduct
This compoundPrimary/Secondary AmineNucleophilic Aromatic Substitution2-Aminoquinoline-3-carbaldehyde derivative
This compoundSodium AlkoxideNucleophilic Aromatic Substitution2-Alkoxyquinoline-3-carbaldehyde derivative
This compoundActive Methylene CompoundKnoevenagel Condensation2-(Methylsulfanyl)-3-(substituted-vinyl)quinoline derivative
This compoundPhosphonium (B103445) YlideWittig Reaction2-(Methylsulfanyl)-3-alkenylquinoline derivative
This compoundSodium Borohydride (B1222165)Reduction(2-(Methylsulfanyl)quinolin-3-yl)methanol
This compoundOxidizing Agent (e.g., KMnO4)Oxidation2-(Methylsulfanyl)quinoline-3-carboxylic acid

Building Blocks for Donor-π-Acceptor (D-π-A) Systems

Donor-π-acceptor (D-π-A) systems are a class of organic chromophores that have garnered significant attention due to their interesting photophysical properties, including intramolecular charge transfer (ICT), which are highly sensitive to their environment. nih.gov The quinoline nucleus, being electron-deficient, serves as an excellent acceptor (A) component in such systems. This compound is a valuable building block for the construction of D-π-A molecules. nih.gov

The synthetic strategy for incorporating this building block into a D-π-A architecture typically involves the modification of the carbaldehyde group to introduce a π-conjugated bridge and a donor moiety. The aldehyde function provides a convenient reactive site for condensation reactions with various electron-donating groups. For instance, condensation with anilines or other aromatic amines can lead to the formation of Schiff bases, extending the conjugation and incorporating an electron-donating group.

Acceptor Moietyπ-Bridge Formation ReactionDonor MoietyResulting D-π-A System
This compoundCondensationAniline derivatives2-(Methylsulfanyl)quinoline-based Schiff base
This compoundKnoevenagel CondensationCompounds with active methylene group and a donor substituent3-(2-(Donor-substituted)vinyl)-2-(methylsulfanyl)quinoline
This compoundWittig ReactionYlides bearing donor groups3-(Donor-substituted-alkenyl)-2-(methylsulfanyl)quinoline

The resulting D-π-A molecules based on the this compound scaffold have potential applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optics. The versatility of this building block allows for the systematic design and synthesis of novel chromophores with tailored photophysical properties.

Theoretical and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of complex organic reactions. By calculating the electronic structure of molecules, DFT can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This includes characterizing the geometry and energy of reactants, products, intermediates, and, most importantly, transition states.

In studies of related quinoline (B57606) systems, DFT calculations have been instrumental in elucidating reaction pathways. For instance, the mechanism for the tautomerization of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one was examined using DFT methods (M06-2X and B3LYP). nih.gov These calculations determined the thermodynamic stability of different tautomeric forms (keto vs. enol) and calculated the energy barriers required for their interconversion. nih.gov The study found the keto form to be the most stable structure in both the gas phase and in ethanol (B145695), with significant energy barriers for the tautomerization process. nih.gov

Such computational approaches are directly applicable to understanding the reactions of 2-(methylsulfanyl)quinoline-3-carbaldehyde. For example, in a potential cyclization reaction involving a derivative, DFT could be used to model the stepwise pathway, as demonstrated in the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org The calculations can elucidate the regioselectivity of the reaction and explain the observed product distribution by comparing the activation energies of competing pathways. rsc.org

Table 1: Example of Thermo-kinetic Data from DFT Analysis on a Quinoline Derivative nih.gov

Reaction ParameterMethodGas Phase (kcal/mol)Ethanol (kcal/mol)
Barrier Height (Ea) M06-2X38.8037.35
Reaction Energy (ΔE) M06-2X14.1211.23

Elucidation of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers, and controlling the stereochemical outcome is a central goal in chemical synthesis. Computational studies provide a powerful means to understand and predict the stereoselectivity of reactions involving chiral or prochiral molecules like this compound.

A notable example is the use of DFT to rationalize the stereoselectivity of the Wittig reaction. mdpi.com In the reaction of a similar compound, 4-chloroquinoline-3-carbaldehyde, with a phosphonium (B103445) ylide, the (E)-isomer was observed as the major product, contrary to what might be expected with certain ylides. mdpi.comfigshare.com DFT analysis of the reaction mechanism can be performed to model the different transition states leading to the (E) and (Z) isomers. mdpi.com By comparing the relative energies of these diastereomeric transition states, researchers can explain the preferential formation of one isomer over the other. mdpi.com The calculations often reveal subtle steric or electronic interactions in the transition state geometry that favor one orientation, thus dictating the final stereochemistry of the olefin product. mdpi.com

This approach allows for a rational explanation of observed selectivities and can be used predictively to design reaction conditions that favor the formation of a desired stereoisomer. For this compound, similar DFT modeling could predict the E/Z selectivity in olefination reactions or the diastereoselectivity in reactions involving the formation of a new stereocenter.

Computational Insights into Reactivity Profiles

Beyond specific reaction mechanisms, computational chemistry offers profound insights into the intrinsic reactivity of a molecule. By analyzing the distribution of electrons and the nature of molecular orbitals, one can predict how a molecule will behave in a chemical reaction—identifying its most reactive sites and its propensity to act as an electrophile or a nucleophile.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. eurjchem.com

For quinoline derivatives, DFT calculations are used to determine these orbital energies and map their spatial distribution. eurjchem.comnih.gov Furthermore, reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function f(r) helps to model intramolecular site selectivity. nih.gov Other calculated properties like the Molecular Electrostatic Potential (MEP) map, chemical hardness, softness, and electrophilicity index provide a comprehensive profile of the molecule's reactivity. eurjchem.comnih.gov

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorDefinitionImplication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalHigher energy indicates greater nucleophilicity (electron-donating ability).
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates greater electrophilicity (electron-accepting ability).
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher polarizability and greater chemical reactivity.
Chemical Hardness (η) Resistance to change in electron distributionA larger value indicates higher stability and lower reactivity.
Electrophilicity Index (ω) Global electrophilic nature of a moleculeA higher value indicates a stronger electrophile.
Fukui Function (f(r)) Predicts local reactivity at an atomic siteIdentifies the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov

This table summarizes key reactivity descriptors that can be calculated using DFT to provide a detailed understanding of the chemical behavior of a molecule like this compound.

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(methylsulfanyl)quinoline-3-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the aldehydic proton, and the methyl protons of the methylsulfanyl group. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions on the quinoline core. The aldehydic proton is expected to be a singlet and significantly downfield (around δ 10.0 ppm) due to the electron-withdrawing nature of the carbonyl group. The methyl protons of the methylsulfanyl group would appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift (δ 190-200 ppm). The carbons of the quinoline ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon of the methylsulfanyl group would be found in the upfield region (δ 15-25 ppm).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments. COSY experiments would reveal the coupling relationships between adjacent protons, helping to piece together the structure of the quinoline ring. HSQC would correlate each proton signal with its directly attached carbon atom, providing definitive C-H connectivity information.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CHO ~10.0 s (singlet)
H4 ~8.5 s (singlet)
Aromatic-H 7.0 - 8.2 m (multiplet)
SCH₃ ~2.6 s (singlet)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~195
Aromatic-C 120 - 160

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would be utilized.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the determination of the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the aldehyde group (CHO), the methyl group (CH₃), or the entire methylsulfanyl group (SCH₃). The fragmentation of the quinoline ring itself would also produce characteristic ions. Analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The presence of the aromatic quinoline ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1680 - 1700
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1600
Methyl C-H Stretch 2850 - 2960
C-S Stretch 600 - 800

X-ray Crystallography for Structural Elucidation

For a definitive three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of this compound. By diffracting X-rays, the crystal provides a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

The resulting crystal structure would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar nature of the quinoline ring system and the orientation of the methylsulfanyl and carbaldehyde substituents. Furthermore, intermolecular interactions such as π-π stacking or hydrogen bonding within the crystal lattice could be identified, offering insights into the solid-state packing of the molecule.

UV-Vis Spectroscopy for Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, would show absorption bands corresponding to π-π* and n-π* electronic transitions.

The quinoline ring system is a chromophore, and its extended π-system would be expected to result in strong absorption bands in the UV region. The presence of the methylsulfanyl and carbaldehyde groups, which can act as auxochromes, would likely influence the position and intensity of these absorption maxima (λ_max). The n-π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would likely appear as a weaker absorption band at a longer wavelength compared to the π-π* transitions. Studying the effect of solvent polarity on the absorption spectrum could provide further information about the nature of the electronic transitions.


Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways

The inherent reactivity of the aldehyde function and the C2-position of the quinoline (B57606) ring makes 2-(Methylsulfanyl)quinoline-3-carbaldehyde a prime candidate for exploring novel reaction pathways to construct complex heterocyclic systems. Future research is anticipated to move beyond simple condensations to more sophisticated multicomponent and domino reactions.

Drawing parallels from the extensively studied analogue, 2-chloroquinoline-3-carbaldehyde (B1585622), researchers can explore a variety of transformations. nih.govrsc.org For instance, one-pot multicomponent reactions, which allow the formation of several bonds in a single operation, are a promising direction. nih.gov An example pathway could involve an initial Knoevenagel condensation at the aldehyde group, followed by a Michael addition and subsequent intramolecular cyclization to build intricate fused-ring systems. nih.gov

Further explorations could include:

Wittig-type Reactions: The carbaldehyde group is amenable to Wittig and Horner-Wadsworth-Emmons reactions to introduce diverse styryl and other unsaturated moieties, which are valuable in optoelectronic applications. mdpi.com

Synthesis of Fused Heterocycles: The compound can serve as a key building block for synthesizing novel quinoline-fused heterocycles. Reactions with binucleophiles like hydrazine (B178648) hydrate (B1144303) or substituted anilines could yield pyrazolo[3,4-b]quinolines or chromeno[3,4-c]quinolines, respectively. nih.govmdpi.com

Transformations of the Methylsulfanyl Group: The methylsulfanyl group itself is a site for further functionalization. Oxidation to sulfoxide (B87167) or sulfone could modulate the electronic properties of the quinoline ring, while nucleophilic substitution of the methylthio group (potentially after activation) could introduce new functionalities at the C2 position.

Development of Greener Synthetic Approaches

Traditional methods for synthesizing quinoline derivatives often involve harsh conditions, hazardous reagents, and lengthy reaction times. nih.govresearchgate.net Consequently, a significant future direction is the development of environmentally benign and sustainable synthetic routes for this compound and its derivatives. rsc.org

Key areas for green chemistry-focused research include:

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication can dramatically reduce reaction times, improve yields, and often eliminate the need for harsh catalysts. researchgate.netrsc.org These techniques could be applied to the cyclization steps in quinoline synthesis or in the subsequent functionalization of the carbaldehyde.

Solvent-Free and Aqueous Reactions: Replacing volatile organic solvents with water or conducting reactions under solvent-free "solid state melt reaction" (SSMR) conditions is a cornerstone of green chemistry. rsc.org Research into adapting existing syntheses of quinoline-3-carbaldehydes to these conditions is a critical goal.

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they improve atom economy, reduce the number of synthetic steps, and minimize waste generation. nih.gov Designing novel MCRs that utilize this compound as a key component is a highly attractive prospect.

The table below summarizes some established green synthetic strategies for quinoline derivatives that could be adapted for the target compound.

Green StrategyDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions rapidly and efficiently.Reduced reaction times, higher yields, improved purity. researchgate.net
Ultrasound Irradiation Employs acoustic cavitation to enhance chemical reactivity.Increased reaction rates, can enable reactions at lower temperatures. rsc.org
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel.Saves time and resources, reduces waste, improves overall efficiency. nih.gov
Use of Green Solvents Employs environmentally friendly solvents like water or ionic liquids.Reduces pollution and health hazards associated with volatile organic compounds. researchgate.net
Solvent-Free Conditions Reactions are conducted in the absence of a solvent, often by grinding or melting reactants.Eliminates solvent waste, simplifies work-up procedures. nih.gov

Advanced Material Science Applications (e.g., DSSCs, Optoelectronics)

The quinoline nucleus is a promising π-spacer in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs) and other optoelectronic applications. researchgate.netresearchgate.net The structure of this compound makes it an ideal precursor for creating D-π-A (Donor-π-Acceptor) sensitizers, a design strategy that has proven highly effective in enhancing the performance of solar cells. nih.gov

Future research in this area will likely focus on:

Design of Novel D-π-A Dyes: The compound can serve as the central π-bridge. The carbaldehyde group provides a reactive handle to attach various electron-acceptor/anchoring groups (like cyanoacrylic acid), while the methylsulfanyl group can be modified or used to tune the electronic properties of the π-system. researchgate.net

Tuning Photovoltaic Properties: The introduction of different donor groups (e.g., diphenylamine) and acceptor units, facilitated by the reactivity of the carbaldehyde, can systematically alter the optical and electrochemical properties of the resulting dyes. researchgate.net This allows for the fine-tuning of the absorption spectrum to better match solar irradiance and optimization of energy levels for efficient electron injection and dye regeneration. nih.gov

The table below outlines the performance of some existing quinoline-based dyes in DSSCs, illustrating the potential for derivatives of this compound.

DyeJsc (mA·cm⁻²)Voc (V)FFη (%)
JK-130 11.520.700.756.07

Data sourced from a study on quinoline-based organic sensitizers. researchgate.net

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of new materials by predicting their properties before undertaking their synthesis and characterization. nih.gov For derivatives of this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide crucial insights.

Future research will heavily leverage these computational approaches to:

Screen Virtual Libraries: Create virtual libraries of potential derivatives by computationally modifying the donor, acceptor, and π-bridge components and predict their performance.

Predict Key DSSC Parameters: Calculate essential properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the theoretical absorption spectra. nih.gov These calculations help ensure that the dye's LUMO is above the TiO₂ conduction band for efficient electron injection and the HOMO is below the electrolyte's redox potential for effective dye regeneration. nih.gov

Optimize Molecular Geometry: Determine the most stable geometries of the dyes and how they might adsorb onto a semiconductor surface (like TiO₂), which influences electron transfer efficiency.

Estimate Light Harvesting Efficiency (LHE): Predict the LHE, a critical factor in DSSC performance, to identify candidates with strong light absorption properties across the solar spectrum. nih.gov

This in-silico design approach allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources while fostering a more rational design of high-performance materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Methylsulfanyl)quinoline-3-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) and dimethylformamide (DMF) can introduce the aldehyde group at the 3-position of the quinoline ring . Alternatively, the methylsulfanyl group can be introduced via thiolation of 2-chloroquinoline-3-carbaldehyde using methyl mercaptan (CH₃SH) or its derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
  • Key Data :

MethodReagents/ConditionsYield (%)Reference
Vilsmeier-Haack ModificationPCl₅, DMF, 80°C, 6h~65-70
Nucleophilic SubstitutionCH₃SH, K₂CO₃, acetone, RT, 24h~80-85

Q. How is the purity and structural identity of this compound confirmed?

  • Methodological Answer : Purity is assessed via HPLC (>97%) or melting point analysis (mp 96–99°C for related quinoline aldehydes) . Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography. For example, the aldehyde proton typically resonates at δ 10.2–10.5 ppm in ¹H NMR, while the methylsulfanyl group appears as a singlet at δ 2.5–2.7 ppm .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data are limited, standard precautions for quinoline derivatives apply:

  • Use PPE (gloves, goggles, lab coat).
  • Avoid inhalation/contact; work in a fume hood.
  • Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s reactivity in cyclocondensation reactions?

  • Methodological Answer : The methylsulfanyl group acts as a leaving group in nucleophilic substitution reactions, enabling the formation of fused heterocycles. For example, it participates in [4+2] cyclocondensation with 1,4-binucleophiles (e.g., ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) to yield pyrimidine-annulated systems .
  • Key Insight : The electron-withdrawing aldehyde group at C3 enhances electrophilicity, facilitating attack by nucleophiles at C2 or C4 positions .

Q. What computational tools are used to predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) via the Amsterdam Density Functional (ADF) program analyzes frontier molecular orbitals (HOMO/LUMO), charge distribution, and polarizability. The ZORA relativistic method accounts for heavy atoms (e.g., sulfur), while COSMO models solvent effects .
  • Example Application : ADF predicts the aldehyde’s carbonyl carbon as the primary electrophilic site (atomic charge: +0.45 eV), aligning with experimental reactivity trends .

Q. How can this compound be utilized in designing bioactive molecules?

  • Methodological Answer : The aldehyde and thioether groups serve as handles for derivatization. For instance:

  • Thiosemicarbazone Formation : React with hydrazinecarbothioamide to generate Schiff bases with antidiabetic activity (e.g., α-glucosidase inhibitors) .
  • Triazole Hybrids : Click chemistry with propargyl bromides yields 1,2,3-triazole-linked hybrids tested for antiproliferative activity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 65% vs. 85%) arise from reaction scale, purity of starting materials, or solvent choice. For reproducibility:

  • Use anhydrous solvents (e.g., distilled DMF).
  • Optimize stoichiometry (e.g., 1.2 eq CH₃SH for complete substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.